MenB Enzyme Inhibition: 4-Oxo-2,4-diphenylbutanoic Acid vs. Mono-phenyl 2-Amino Analogs
In a standardized MenB enzymatic assay (M. tuberculosis MenB expressed in E. coli, 150 nM enzyme, 1 h incubation), 4-oxo-2,4-diphenylbutanoic acid inhibits MenB with an IC50 of 468 nM [1]. This potency is 6.8-fold stronger than the most potent 2-amino-4-oxo-4-phenylbutanoate analog (compound 5, 2-CF3 substituted) in the same assay series (IC50 3.2 μM) [2], and 113-fold stronger than the unsubstituted lead 2-amino-4-oxo-4-phenylbutanoate (compound 1, IC50 52.7 μM) [2]. Importantly, the diphenyl compound does not require a 2-amino group for activity, distinguishing its mechanism from the 2-amino series that relies on retro-Michael addition for CoA adduct formation [3].
| Evidence Dimension | MenB enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 468 nM (0.468 μM) |
| Comparator Or Baseline | 2-amino-4-oxo-4-(2-CF3-phenyl)butanoate: 3.2 μM; 2-amino-4-oxo-4-phenylbutanoate: 52.7 μM |
| Quantified Difference | 6.8-fold and 113-fold lower IC50, respectively |
| Conditions | M. tuberculosis MenB, 150 nM enzyme, 1 h pre-incubation, DHNA-CoA formation from OSB-CoA |
Why This Matters
For antibacterial programs targeting menaquinone biosynthesis, the 468 nM IC50 of 4-oxo-2,4-diphenylbutanoic acid provides a superior starting potency compared to 2-amino mono-phenyl analogs, reducing the need for extensive hit-to-lead optimization.
- [1] BindingDB. Entry BDBM50382337 (CHEMBL2024335). Affinity Data: IC50 468 nM for M. tuberculosis MenB. (retrieved 2026). View Source
- [2] Li, X. et al. A high-throughput screen led to the discovery of 2-amino-4-oxo-4-phenylbutanoate inhibitors of MenB. Table 1: IC50 values for compounds 1 and 5. PMC NIHMS323509. (2012). View Source
- [3] ResearchGate. Figure 3: Proposed structure of a CoA adduct bound to MenB. Context: Mechanism of 2-amino inhibitors involves retro-Michael addition. (retrieved 2026). View Source
